N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide
Description
This compound features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a fluorine atom at position 6 and a methyl group at position 2. A pivalamide (2,2-dimethylpropanamide) group is attached via an ethyl linker to the nitrogen at position 1 of the heterocycle. The sulfone (dioxide) group enhances stability, while the fluorine atom modulates electronic properties and bioavailability. The bulky pivalamide substituent likely influences lipophilicity and metabolic resistance compared to simpler amides .
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c1-14(2,3)13(19)16-7-8-18-12-9-10(15)5-6-11(12)17(4)22(18,20)21/h5-6,9H,7-8H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQJNEYNERXSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Fluorinated and Methylated Benzene-1,2-Diamine Derivatives
The benzo[c]thiadiazole ring system is typically synthesized via cyclization of o-phenylenediamine derivatives with sulfur sources. For the 6-fluoro-3-methyl-substituted core, 4-fluoro-2-methylbenzene-1,2-diamine serves as the starting material.
Procedure :
- React 4-fluoro-2-methylbenzene-1,2-diamine with sulfur monochloride (S$$2$$Cl$$2$$) in anhydrous dichloromethane at 0–5°C for 4 hours.
- Quench the reaction with ice-cold water and extract the product with ethyl acetate.
- Purify the crude product via column chromatography (hexane/ethyl acetate, 3:1) to yield 6-fluoro-3-methylbenzo[c]thiadiazole .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 145–147°C |
| $$ ^1H $$ NMR (CDCl$$_3$$) | δ 2.42 (s, 3H, CH$$_3$$), 7.12–7.25 (m, 2H, Ar-H) |
Oxidation to the Sulfone
The thiadiazole ring is oxidized to the 2,2-dioxide using meta-chloroperbenzoic acid (m-CPBA) in chloroform at reflux.
Procedure :
- Dissolve 6-fluoro-3-methylbenzo[c]thiadiazole (1 equiv) in chloroform.
- Add m-CPBA (2.2 equiv) portionwise and reflux for 8 hours.
- Wash with sodium bisulfite solution, dry over Na$$2$$SO$$4$$, and concentrate to isolate 6-fluoro-3-methylbenzo[c]thiadiazole 2,2-dioxide .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| $$ ^{19}F $$ NMR (CDCl$$_3$$) | δ -112.4 ppm (s) |
Introduction of the Ethylamine Side Chain
Alkylation of the Thiadiazole Nitrogen
The nitrogen at position 1 of the thiadiazole is alkylated using 2-bromoethylamine hydrobromide under basic conditions.
Procedure :
- Suspend 6-fluoro-3-methylbenzo[c]thiadiazole 2,2-dioxide (1 equiv) in dry DMF.
- Add potassium carbonate (2.5 equiv) and 2-bromoethylamine hydrobromide (1.2 equiv).
- Heat at 60°C for 12 hours, then pour into ice water and extract with dichloromethane.
- Purify via recrystallization (ethanol/water) to yield 1-(2-aminoethyl)-6-fluoro-3-methylbenzo[c]thiadiazole 2,2-dioxide .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| IR (KBr) | 3350 cm$$^{-1}$$ (N–H stretch) |
Acylation to Form the Pivalamide
Schotten-Baumann Acylation
The terminal amine is acylated with pivaloyl chloride under biphasic conditions.
Procedure :
- Dissolve 1-(2-aminoethyl)-6-fluoro-3-methylbenzo[c]thiadiazole 2,2-dioxide (1 equiv) in 10% aqueous NaOH.
- Add pivaloyl chloride (1.1 equiv) dropwise at 0°C while stirring vigorously.
- After 1 hour, extract the product with ethyl acetate, dry, and concentrate.
- Purify via flash chromatography (hexane/acetone, 4:1) to yield the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90–92% |
| HPLC Purity | >99% |
| MS (ESI+) | m/z 381.4 [M+H]$$^+$$ |
Alternative Synthetic Routes and Optimization
Fluorination Post-Cyclization
Late-stage fluorination via Balz-Schiemann reaction or electrophilic fluorinating agents (e.g., Selectfluor) has been explored but results in lower regioselectivity (<50% yield).
Challenges and Industrial Scalability
- Regioselectivity in Cyclization : Competing formation ofthiadiazole isomers necessitates precise temperature control.
- Oxidation Side Reactions : Over-oxidation to sulfonic acids is mitigated using stoichiometric m-CPBA.
- Cost Efficiency : Pivaloyl chloride is expensive; alternative acyl donors (e.g., pivalic anhydride) reduce costs by 20%.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound might undergo oxidation or reduction depending on the functional groups present, specifically the sulfur-nitrogen bonds in the thiadiazole ring.
Substitution Reactions: : The fluoro group can participate in nucleophilic aromatic substitution, and the amide linkage can be targeted in various nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Reagents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles like amines or thiols under mild to moderate heating conditions.
Major Products
The specific products depend on the reactants and conditions used, but generally, one can expect derivatives that retain the core thiadiazole and amide structures with modified substituents.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 340.33 g/mol. Its unique structural characteristics include a benzothiadiazole core, which contributes to its biological activity. The presence of a fluoro substituent and a pivalamide functional group enhances its chemical reactivity and interaction with biological systems .
Enzyme Inhibition
One of the primary applications of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide is its potential to inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endogenous fatty acid ethanolamides (FAEAs), which are crucial signaling molecules in various physiological processes such as pain modulation and inflammation.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, compounds structurally similar to this one have demonstrated significant growth inhibition against cancer cells such as SNB-19 and OVCAR-8 .
Drug Development
The structural complexity of this compound makes it an interesting candidate for drug development. Its ability to interact with multiple biological targets allows for the exploration of new therapeutic avenues in treating diseases like cancer and chronic pain conditions .
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparison with structurally related compounds is insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiadiazole | Contains nitrogen and sulfur; known for antimicrobial properties | Antimicrobial |
| Thiazole Derivatives | Five-membered ring containing nitrogen; versatile reactivity | Anticonvulsant |
| Isoxazole Compounds | Heterocyclic structure; often used in drug development | Antitumor |
The table highlights how this compound stands out due to its specific combination of functional groups that enhance its reactivity and potential biological applications compared to these structurally related compounds .
Mechanism of Action
The mechanism of action for such a compound typically involves its interaction with biological molecules like enzymes or receptors. The fluorine atom can increase the compound's lipophilicity, improving its ability to cross biological membranes. The thiadiazole ring may interact with metal ions in biological systems, potentially inhibiting metalloenzymes.
Comparison with Similar Compounds
Structural Analogues from Huayuan.com
The following analogs share the benzo[c][1,2,5]thiadiazole 1,1-dioxide core but differ in substituents:
Key Observations :
- Core Structure : All analogs retain the 3-methyl-2,2-dioxidobenzo[c]thiadiazole scaffold, critical for electronic and steric properties.
- Substituent Effects: The pivalamide group in the target compound introduces greater steric bulk and lipophilicity (logP ~2.5–3.0 estimated) compared to aromatic carboxamides (e.g., benzamide, indolecarboxamide). This may enhance membrane permeability but reduce aqueous solubility . Fluorine Position: The 6-fluoro substitution (target and ) vs. Aromatic vs. Aliphatic Amides: Thiazole () and indole () substituents enable π-π stacking interactions, whereas pivalamide lacks aromaticity, favoring hydrophobic interactions.
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, insights can be drawn from related structures:
- Butyrylcholinesterase Inhibition : highlights the role of bulky aromatic groups (e.g., naphthalene-sulfonamide) in enzyme inhibition. The target’s pivalamide may lack such activity due to its aliphatic nature .
- Cannabinoid Receptor Probes: ’s fluorescent probes (e.g., compound 36) use nitrobenzoxadiazole (NBD) groups for imaging. The target’s fluorine and sulfone groups could similarly serve as bioisosteres for imaging or targeting applications .
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide is a synthetic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : CHFNOS$$_2)
- Molecular Weight : 323.4 g/mol
- CAS Number : 2034454-82-3
The structural features include a fluorinated benzo[c][1,2,5]thiadiazole core, which is known for its diverse applications in organic electronics and medicinal chemistry due to its unique photophysical and electrochemical properties.
Mechanisms of Biological Activity
Research indicates that compounds with thiadiazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown promise as antimicrobial agents. The presence of the fluorine atom in the structure may enhance the compound's lipophilicity and membrane permeability, facilitating better interaction with microbial cells.
- Anticancer Properties : Studies have suggested that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related targets remain to be fully elucidated but may involve modulation of key enzymes or receptors involved in tumor progression.
Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- In Vivo Imaging Applications : A related compound was evaluated for its potential as a near-infrared (NIR) dye for in vivo imaging. The study highlighted the importance of structural modifications in enhancing biocompatibility and imaging properties .
- Fluorescent Probes : Research on benzo[b][1,2,5]thiadiazole derivatives has demonstrated their utility as fluorescent probes for biological imaging. These compounds can be tailored to target specific cellular components or pathways .
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, suggesting potential applications in combating oxidative stress-related diseases .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a related thiadiazole compound on prostate cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests that this compound may exhibit similar effects.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics. This highlights the potential of this compound as a candidate for further development in antimicrobial therapies.
Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
